molecular formula C17H19BrN2O4S B5446797 Isobutyl 4-(4-bromophenylaminosulfonyl)phenylcarbamate

Isobutyl 4-(4-bromophenylaminosulfonyl)phenylcarbamate

Cat. No.: B5446797
M. Wt: 427.3 g/mol
InChI Key: JEVMAHCWDUFDJQ-UHFFFAOYSA-N
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Description

Isobutyl 4-(4-bromophenylaminosulfonyl)phenylcarbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a carbamate group, a bromophenyl group, and a sulfonyl group, making it a versatile molecule for chemical reactions and industrial applications.

Properties

IUPAC Name

2-methylpropyl N-[4-[(4-bromophenyl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O4S/c1-12(2)11-24-17(21)19-14-7-9-16(10-8-14)25(22,23)20-15-5-3-13(18)4-6-15/h3-10,12,20H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVMAHCWDUFDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Isobutyl 4-(4-bromophenylaminosulfonyl)phenylcarbamate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of 4-bromophenylamine: This can be achieved through the bromination of aniline.

    Sulfonylation: The 4-bromophenylamine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Carbamoylation: The final step involves the reaction of the sulfonylated intermediate with isobutyl chloroformate to form the desired carbamate compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to improve yield and purity.

Chemical Reactions Analysis

Isobutyl 4-(4-bromophenylaminosulfonyl)phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Isobutyl 4-(4-bromophenylaminosulfonyl)phenylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Isobutyl 4-(4-bromophenylaminosulfonyl)phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and carbamate groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Isobutyl 4-(4-bromophenylaminosulfonyl)phenylcarbamate can be compared with other similar compounds, such as:

    Isobutyl 4-(4-chlorophenylaminosulfonyl)phenylcarbamate: Similar structure but with a chlorine atom instead of bromine.

    Isobutyl 4-(4-methylphenylaminosulfonyl)phenylcarbamate: Contains a methyl group instead of bromine.

    Isobutyl 4-(4-nitrophenylaminosulfonyl)phenylcarbamate: Features a nitro group instead of bromine.

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